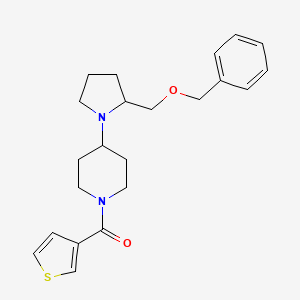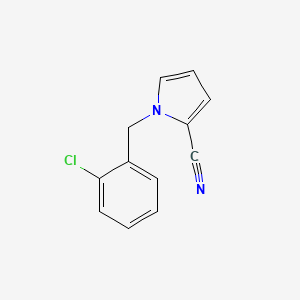
1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile” is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 2-position .
Chemical Reactions Analysis
Halogenated aliphatic compounds, such as chlorobenzyl compounds, are moderately or very reactive. They are incompatible with strong oxidizing and reducing agents .Applications De Recherche Scientifique
Chemistry and Properties of Pyrrole Derivatives
Pyrrole derivatives are critical in designing various chemical compounds due to their significant electronic and structural properties. For instance, pyrrolidine rings, closely related to pyrrole structures, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their sp^3-hybridization allows efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage, which is crucial for drug design and discovery (Li Petri et al., 2021). Similarly, diketopyrrolopyrroles (DPPs) and their derivatives, which share structural similarities with pyrrole compounds, are widely used as high-quality pigments and in electronic devices due to their remarkable optical properties (Grzybowski & Gryko, 2015).
Environmental Applications and Challenges
Chlorobenzyl compounds, which are part of the chemical structure of interest, have been studied for their environmental impact, especially concerning their degradation and role in forming more complex pollutants. Research on chlorophenols, which share the chlorobenzyl group, indicates their significance as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. This has led to studies on their concentration, degradation pathways, and impact on environmental health (Peng et al., 2016).
Potential for Advanced Materials
The structural versatility and electronic properties of pyrrole derivatives make them suitable for developing advanced materials, including polymers and electronic devices. Conjugated polymers containing pyrrole units and related structures offer potential for high-performance electronic devices due to their distinct optical and electrochemical characteristics. Research in this area focuses on understanding the relationship between polymer structure and performance, aiming to design materials with improved efficiency for electronic applications (Deng et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
The benzyl group in the compound might undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Biodegradation of aromatic compounds plays an important role in environmental cleanup . Microorganisms can harness diverse metabolic processes to achieve complete elimination of aromatic pollutants .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as ticlopidine, have been studied . Ticlopidine, for instance, inhibits platelet aggregation in response to several inducers upon oral administration .
Result of Action
Benzimidazole derivatives have been tested for gene activation on er α-positive mcf-7 breast cancer cells . One of the compounds was found to be a potent cytostatic and caused cytocidal effects at a certain concentration .
Action Environment
The stability of similar compounds, such as benzyl chloroformate, is known to be affected by water . It degrades in contact with water .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWJFJGIGYZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961511.png)
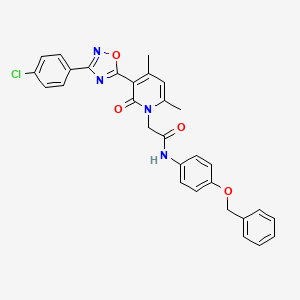
![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)
![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)
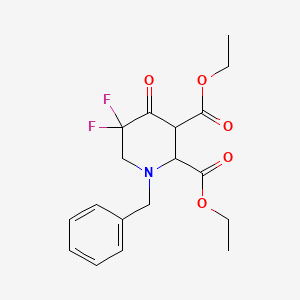
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)
![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961526.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)
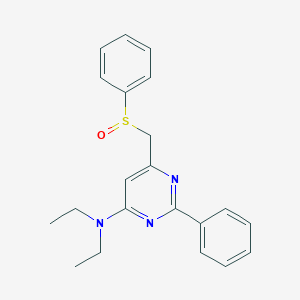
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)
